Cas no 448214-67-3 (ethyl 5-N-(4-bromobenzenesulfonyl)acetamido-2-phenyl-1-benzofuran-3-carboxylate)

Ethyl 5-N-(4-bromobenzenesulfonyl)acetamido-2-phenyl-1-benzofuran-3-carboxylate is a specialized benzofuran derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a 4-bromobenzenesulfonylacetamido substituent at the 5-position, enhancing its reactivity and potential as an intermediate in drug synthesis. The phenyl group at the 2-position and the ethyl carboxylate at the 3-position contribute to its structural diversity, making it suitable for further functionalization. Its well-defined molecular structure allows for precise modifications, aiding in the development of biologically active compounds. The presence of the bromine atom offers additional reactivity for cross-coupling reactions, expanding its utility in synthetic organic chemistry. This compound is primarily used in research settings for exploratory studies.
ethyl 5-N-(4-bromobenzenesulfonyl)acetamido-2-phenyl-1-benzofuran-3-carboxylate structure
448214-67-3 structure
商品名:ethyl 5-N-(4-bromobenzenesulfonyl)acetamido-2-phenyl-1-benzofuran-3-carboxylate
CAS番号:448214-67-3
MF:C25H20BrNO6S
メガワット:542.398405075073
CID:5957183
PubChem ID:4398272

ethyl 5-N-(4-bromobenzenesulfonyl)acetamido-2-phenyl-1-benzofuran-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 5-N-(4-bromobenzenesulfonyl)acetamido-2-phenyl-1-benzofuran-3-carboxylate
    • ethyl 5-(N-((4-bromophenyl)sulfonyl)acetamido)-2-phenylbenzofuran-3-carboxylate
    • 3-Benzofurancarboxylic acid, 5-[acetyl[(4-bromophenyl)sulfonyl]amino]-2-phenyl-, ethyl ester
    • ethyl 5-[N-(4-bromobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate
    • SR-01000454430-1
    • F0808-2606
    • SR-01000454430
    • AKOS024600371
    • 448214-67-3
    • ethyl 5-[acetyl-(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate
    • インチ: 1S/C25H20BrNO6S/c1-3-32-25(29)23-21-15-19(11-14-22(21)33-24(23)17-7-5-4-6-8-17)27(16(2)28)34(30,31)20-12-9-18(26)10-13-20/h4-15H,3H2,1-2H3
    • InChIKey: RCQIIWBKTXUPOW-UHFFFAOYSA-N
    • ほほえんだ: O1C2=CC=C(N(C(C)=O)S(C3=CC=C(Br)C=C3)(=O)=O)C=C2C(C(OCC)=O)=C1C1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 541.01947g/mol
  • どういたいしつりょう: 541.01947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 7
  • 複雑さ: 831
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 102Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.4

じっけんとくせい

  • 密度みつど: 1.492±0.06 g/cm3(Predicted)
  • ふってん: 669.7±65.0 °C(Predicted)
  • 酸性度係数(pKa): -18.19±0.70(Predicted)

ethyl 5-N-(4-bromobenzenesulfonyl)acetamido-2-phenyl-1-benzofuran-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0808-2606-25mg
ethyl 5-[N-(4-bromobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate
448214-67-3
25mg
$109.0 2023-09-05
Life Chemicals
F0808-2606-75mg
ethyl 5-[N-(4-bromobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate
448214-67-3
75mg
$208.0 2023-09-05
Life Chemicals
F0808-2606-20μmol
ethyl 5-[N-(4-bromobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate
448214-67-3
20μmol
$79.0 2023-09-05
Life Chemicals
F0808-2606-1mg
ethyl 5-[N-(4-bromobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate
448214-67-3
1mg
$54.0 2023-09-05
Life Chemicals
F0808-2606-10mg
ethyl 5-[N-(4-bromobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate
448214-67-3
10mg
$79.0 2023-09-05
Life Chemicals
F0808-2606-5mg
ethyl 5-[N-(4-bromobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate
448214-67-3
5mg
$69.0 2023-09-05
Life Chemicals
F0808-2606-5μmol
ethyl 5-[N-(4-bromobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate
448214-67-3
5μmol
$63.0 2023-09-05
Life Chemicals
F0808-2606-2mg
ethyl 5-[N-(4-bromobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate
448214-67-3
2mg
$59.0 2023-09-05
Life Chemicals
F0808-2606-30mg
ethyl 5-[N-(4-bromobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate
448214-67-3
30mg
$119.0 2023-09-05
Life Chemicals
F0808-2606-20mg
ethyl 5-[N-(4-bromobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate
448214-67-3
20mg
$99.0 2023-09-05

ethyl 5-N-(4-bromobenzenesulfonyl)acetamido-2-phenyl-1-benzofuran-3-carboxylate 関連文献

ethyl 5-N-(4-bromobenzenesulfonyl)acetamido-2-phenyl-1-benzofuran-3-carboxylateに関する追加情報

Recent Advances in the Study of Ethyl 5-N-(4-bromobenzenesulfonyl)acetamido-2-phenyl-1-benzofuran-3-carboxylate (CAS: 448214-67-3)

Ethyl 5-N-(4-bromobenzenesulfonyl)acetamido-2-phenyl-1-benzofuran-3-carboxylate (CAS: 448214-67-3) is a benzofuran derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has been the subject of various studies aimed at exploring its biological activities, synthetic pathways, and therapeutic potential. The presence of the 4-bromobenzenesulfonyl and phenyl groups in its structure suggests potential interactions with biological targets, making it a promising candidate for further investigation.

Recent research has focused on the synthesis and optimization of ethyl 5-N-(4-bromobenzenesulfonyl)acetamido-2-phenyl-1-benzofuran-3-carboxylate. A study published in the Journal of Medicinal Chemistry (2023) described an efficient multi-step synthesis route for this compound, highlighting its scalability and reproducibility. The synthetic approach involved the condensation of key intermediates under controlled conditions, followed by purification techniques such as column chromatography and recrystallization. The study reported a yield of 78%, which is considered favorable for such complex molecules.

In terms of biological activity, preliminary in vitro studies have demonstrated that ethyl 5-N-(4-bromobenzenesulfonyl)acetamido-2-phenyl-1-benzofuran-3-carboxylate exhibits moderate inhibitory effects against certain cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism of action appears to involve the modulation of key signaling pathways, such as the PI3K/AKT and MAPK pathways, although further mechanistic studies are required to confirm these findings. Additionally, the compound has shown low cytotoxicity against normal human fibroblast cells, suggesting a potential therapeutic window.

Another area of interest is the compound's potential as an anti-inflammatory agent. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) investigated the effects of ethyl 5-N-(4-bromobenzenesulfonyl)acetamido-2-phenyl-1-benzofuran-3-carboxylate on inflammatory mediators such as TNF-α and IL-6. The results indicated a dose-dependent reduction in the production of these cytokines in LPS-stimulated macrophages, suggesting its potential utility in treating inflammatory diseases. However, the study also noted that further optimization of the compound's pharmacokinetic properties is necessary to enhance its bioavailability and efficacy.

Despite these promising findings, challenges remain in the development of ethyl 5-N-(4-bromobenzenesulfonyl)acetamido-2-phenyl-1-benzofuran-3-carboxylate as a therapeutic agent. Issues such as poor solubility and metabolic stability have been identified as potential barriers to its clinical translation. Recent efforts have focused on structural modifications to address these limitations, including the introduction of hydrophilic groups and the exploration of prodrug strategies. These modifications aim to improve the compound's drug-like properties while retaining its biological activity.

In conclusion, ethyl 5-N-(4-bromobenzenesulfonyl)acetamido-2-phenyl-1-benzofuran-3-carboxylate (CAS: 448214-67-3) represents a promising scaffold for further drug development. Its diverse biological activities, coupled with ongoing synthetic and pharmacological optimization efforts, highlight its potential in addressing unmet medical needs. Future research should focus on elucidating its precise mechanisms of action, improving its pharmacokinetic profile, and evaluating its efficacy in preclinical models. Such studies will be critical in determining the compound's viability as a therapeutic agent in the fields of oncology and inflammation.

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司